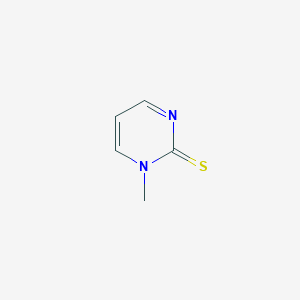
3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H29FN6O and its molecular weight is 448.546. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antimicrobial Activity
Compounds with similar structural motifs have been explored for their potential in heterocyclic synthesis, leading to the creation of novel chemical entities. For example, compounds derived from enaminones and aminoheterocycles have been investigated for their ability to undergo cyclization, yielding various heterocyclic compounds like azolopyrimidines, azolopyridines, and quinolines. Such compounds have shown significant potential due to their varied biological activities, including antimicrobial properties (Almazroa, Elnagdi, & El‐Din, 2004).
Drug Metabolism Studies
Another aspect of scientific research involving structurally related compounds is the study of their metabolism in humans. For instance, the disposition and metabolism of novel orexin receptor antagonists have been examined in healthy subjects, providing valuable information on their pharmacokinetics, principal metabolites, and routes of elimination. Such studies are crucial for drug development, ensuring the safety and efficacy of potential therapeutic agents (Renzulli et al., 2011).
Anticancer and Antipsychotic Potential
Research on compounds with similar structural features has also explored their potential as anticancer and antipsychotic agents. The synthesis and evaluation of heterocyclic carboxamides, for example, have been directed towards developing new therapeutic agents with high affinity for serotonin and norepinephrine transporters, indicative of their potential use as antidepressants with minimal side effects (Orjales et al., 2003).
Fluorescence Studies for Chemical Analysis
Finally, the fluorescence properties of compounds containing heterocyclic motifs have been studied, demonstrating their usefulness in chemical analysis and as potential diagnostic tools. Such studies provide insights into the structural features affecting fluorescence and could lead to the development of new materials for sensing and imaging applications (Modi, Jani, Patel, & Pandya, 2010).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN6O/c1-16-27-21-6-4-3-5-20(21)24(28-16)32-13-11-19(12-14-32)29-25(33)23-15-22(30-31(23)2)17-7-9-18(26)10-8-17/h7-10,15,19H,3-6,11-14H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRNINWTSSIVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)
![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)
![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603769.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)


![2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2603778.png)
